Cas no 2137807-78-2 (3,4-Quinolinediamine, 5,7-dimethoxy-)

3,4-Quinolinediamine, 5,7-dimethoxy- is a heterocyclic organic compound featuring a quinoline core substituted with amino groups at the 3- and 4-positions and methoxy groups at the 5- and 7-positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dimethoxy substitutions enhance solubility and stability, while the diamine functionality allows for versatile derivatization, enabling applications in ligand design and catalysis. Its well-defined reactivity profile and high purity make it suitable for research and industrial use, particularly in the development of bioactive molecules and advanced materials.
3,4-Quinolinediamine, 5,7-dimethoxy- structure
2137807-78-2 structure
商品名:3,4-Quinolinediamine, 5,7-dimethoxy-
CAS番号:2137807-78-2
MF:C11H13N3O2
メガワット:219.239822149277
CID:5268781

3,4-Quinolinediamine, 5,7-dimethoxy- 化学的及び物理的性質

名前と識別子

    • 3,4-Quinolinediamine, 5,7-dimethoxy-
    • インチ: 1S/C11H13N3O2/c1-15-6-3-8-10(9(4-6)16-2)11(13)7(12)5-14-8/h3-5H,12H2,1-2H3,(H2,13,14)
    • InChIKey: QHKGILDAAIIWQW-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=C(OC)C=C(OC)C=2)C(N)=C(N)C=1

3,4-Quinolinediamine, 5,7-dimethoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-361837-1.0g
5,7-dimethoxyquinoline-3,4-diamine
2137807-78-2 95.0%
1.0g
$743.0 2025-03-18
Enamine
EN300-361837-10.0g
5,7-dimethoxyquinoline-3,4-diamine
2137807-78-2 95.0%
10.0g
$3191.0 2025-03-18
Enamine
EN300-361837-0.05g
5,7-dimethoxyquinoline-3,4-diamine
2137807-78-2 95.0%
0.05g
$624.0 2025-03-18
Enamine
EN300-361837-0.5g
5,7-dimethoxyquinoline-3,4-diamine
2137807-78-2 95.0%
0.5g
$713.0 2025-03-18
Enamine
EN300-361837-0.1g
5,7-dimethoxyquinoline-3,4-diamine
2137807-78-2 95.0%
0.1g
$653.0 2025-03-18
Enamine
EN300-361837-0.25g
5,7-dimethoxyquinoline-3,4-diamine
2137807-78-2 95.0%
0.25g
$683.0 2025-03-18
Enamine
EN300-361837-2.5g
5,7-dimethoxyquinoline-3,4-diamine
2137807-78-2 95.0%
2.5g
$1454.0 2025-03-18
Enamine
EN300-361837-5.0g
5,7-dimethoxyquinoline-3,4-diamine
2137807-78-2 95.0%
5.0g
$2152.0 2025-03-18

3,4-Quinolinediamine, 5,7-dimethoxy- 関連文献

3,4-Quinolinediamine, 5,7-dimethoxy-に関する追加情報

Exploring the Potential of 3,4-Quinolinediamine, 5,7-dimethoxy- (CAS No. 2137807-78-2) in Modern Chemistry

The compound 3,4-Quinolinediamine, 5,7-dimethoxy- (CAS No. 2137807-78-2) has garnered significant attention in the field of organic and medicinal chemistry due to its unique structural features and potential applications. As a derivative of quinoline, this molecule combines the aromatic properties of quinoline with the functional versatility of diamino and dimethoxy substituents. Researchers are increasingly exploring its role in drug discovery, material science, and agrochemical development, making it a subject of high interest in both academic and industrial settings.

One of the key reasons behind the growing popularity of 3,4-Quinolinediamine, 5,7-dimethoxy- is its potential as a building block for pharmaceuticals. The quinoline scaffold is well-known for its presence in many FDA-approved drugs, particularly those targeting infectious diseases and cancer. The addition of 5,7-dimethoxy and 3,4-diamino groups enhances the molecule's ability to interact with biological targets, opening doors for novel therapeutic agents. Recent studies have highlighted its utility in designing kinase inhibitors and antimicrobial compounds, aligning with the current global focus on combating drug-resistant pathogens.

Beyond pharmaceuticals, 3,4-Quinolinediamine, 5,7-dimethoxy- has shown promise in material science applications. Its conjugated aromatic system and electron-donating methoxy groups make it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. With the rise of sustainable technologies, researchers are investigating how this compound can contribute to greener alternatives in electronics, addressing the increasing demand for eco-friendly materials.

The synthesis and optimization of 3,4-Quinolinediamine, 5,7-dimethoxy- have also become hot topics in chemical research. Scientists are exploring efficient synthetic routes to produce this compound with high yield and purity, often leveraging modern techniques like microwave-assisted synthesis or flow chemistry. These advancements not only improve accessibility but also reduce environmental impact, aligning with the principles of green chemistry—a major trend in today's scientific community.

Market analysts have noted a steady increase in demand for specialized quinoline derivatives like 3,4-Quinolinediamine, 5,7-dimethoxy-, particularly from the pharmaceutical and agrochemical sectors. As companies seek to develop next-generation crop protection agents and precision medicines, this compound's unique properties position it as a valuable intermediate. The global push for sustainable agriculture and personalized medicine further amplifies its commercial potential.

From a regulatory perspective, 3,4-Quinolinediamine, 5,7-dimethoxy- presents an interesting case study in chemical safety assessment. While not classified as hazardous under current regulations, proper handling protocols are still essential given its structural similarity to other bioactive quinoline compounds. This aspect has led to increased research into its toxicological profile and environmental fate, particularly in light of growing concerns about chemical persistence in ecosystems.

The analytical characterization of 3,4-Quinolinediamine, 5,7-dimethoxy- has benefited from advancements in spectroscopic techniques. Modern NMR, mass spectrometry, and X-ray crystallography methods have provided detailed insights into its molecular structure and properties. These characterization tools are crucial for quality control in industrial applications and for understanding structure-activity relationships in drug development projects.

Looking ahead, the scientific community anticipates expanded applications for 3,4-Quinolinediamine, 5,7-dimethoxy- as research continues to uncover its full potential. With the convergence of computational chemistry, high-throughput screening, and synthetic biology, new opportunities are emerging for this versatile compound. Its role in addressing contemporary challenges—from antimicrobial resistance to sustainable materials—makes it a molecule worth watching in the coming years.

For researchers and industry professionals seeking reliable information about 3,4-Quinolinediamine, 5,7-dimethoxy- (CAS No. 2137807-78-2), this compound represents an exciting intersection of traditional chemistry and modern innovation. Its diverse applications across multiple scientific disciplines underscore the importance of continued investigation and development of this promising quinoline derivative.

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